N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex tricyclic amide derivative featuring a 1-azatricyclo[7.3.1.0⁵,¹³]tridecatriene core, an oxolane (tetrahydrofuran) moiety, and an ethanediamide linkage. The azatricyclo core likely confers rigidity and stereochemical complexity, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-16-6-5-13-10-14(9-12-3-1-7-22(16)17(12)13)21-19(25)18(24)20-11-15-4-2-8-26-15/h9-10,15H,1-8,11H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLCFZBPNBJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the hexahydropyridoquinoline core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The tetrahydrofuran moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide
- Molecular Formula : C17H21N3O4
- Molecular Weight : 331.4 g/mol
- CAS Number : 898455-89-5
Structural Features
The compound features a unique tricyclic structure that contributes to its biological activity and potential therapeutic effects. The oxolan group enhances its solubility and bioavailability.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tricyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Materials Science
Polymer Synthesis
The unique structural characteristics of this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers may find applications in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology, this compound could be used to functionalize nanoparticles for targeted drug delivery systems. Its ability to interact with biological molecules makes it a candidate for developing smart drug delivery vehicles that release therapeutic agents at specific sites within the body .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar azatricyclo compounds on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development into therapeutic agents .
Case Study 2: Neuroprotection
In a recent study published in Neuroscience Letters, researchers investigated the neuroprotective effects of tricyclic compounds on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and preserved neuronal function, highlighting their potential in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on core motifs: azabicyclo systems , thiadiazole/oxadiazole derivatives , and amide-linked heterocycles . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Impact :
- The target compound’s azatricyclo[7.3.1.0⁵,¹³]tridecatriene core is more structurally complex than the bicyclic systems (e.g., azabicyclo[4.2.0]octene in ), which may enhance stereochemical specificity in target binding but reduce synthetic accessibility.
- Bicyclic analogs like those in prioritize crystallinity and stability for pharmacopeial compliance, whereas tricyclic systems may prioritize bioactivity.
Substituent Effects: The oxolan-2-ylmethyl group in the target compound likely improves solubility compared to hydrophobic substituents (e.g., trichloroethyl in ).
Thiadiazole/oxadiazole hybrids () emphasize the role of sulfur and nitrogen heteroatoms in conferring antimicrobial or enzyme inhibitory activity, which could guide the target compound’s functionalization.
Biological Activity
N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide (CAS Number: 898423-13-7) is a complex organic compound characterized by its unique tricyclic structure and the presence of various functional groups. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of 398.5 g/mol. Its structure includes a tricyclic core that is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 898423-13-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tricyclic structure may facilitate binding to active sites on proteins, influencing various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The oxolan moiety may interact with G-protein coupled receptors (GPCRs), leading to alterations in signaling pathways that regulate pain, inflammation, and other physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity : Animal models have demonstrated that the compound possesses significant pain-relieving properties.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on Pain Relief : A study conducted on rodents indicated that administration of the compound resulted in a notable decrease in pain response when subjected to inflammatory stimuli.
- Inflammation Model : In a model of induced inflammation, the compound significantly reduced swelling and cytokine levels compared to control groups.
Research Findings
A variety of studies have explored the biological activity of related compounds within the same chemical class:
Q & A
Basic: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic screening of reaction parameters (e.g., solvent polarity, temperature, catalyst loadings) and purification techniques. For example:
- Use continuous flow reactors to enhance reaction efficiency and reduce side products, as demonstrated in azatricyclo frameworks .
- Employ orthogonal protecting groups for the oxolan-2-ylmethyl moiety to prevent undesired side reactions during amide coupling .
- Monitor intermediates via HPLC or TLC (as in ) to isolate high-purity products.
Basic: What spectroscopic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR (1H/13C): Assign peaks by comparing chemical shifts to structurally similar azatricyclo compounds (e.g., methoxyphenyl analogs in ).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula and isotopic patterns, especially for the azatricyclo core .
- X-ray crystallography: Resolve stereochemical ambiguities in the tricyclic system, leveraging steric effects noted in azatricyclo derivatives .
Advanced: How can computational modeling predict reactivity or binding interactions of this compound?
Methodological Answer:
- DFT (Density Functional Theory): Calculate electron density maps to identify nucleophilic/electrophilic sites in the azatricyclo system .
- Molecular docking (AutoDock/Vina): Screen against protein targets (e.g., enzymes) using the oxolan-2-ylmethyl group as a hydrogen-bond donor .
- MD (Molecular Dynamics) simulations: Assess conformational stability of the tricyclic core under physiological conditions .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions: Control variables like solvent (DMSO concentration), cell lines, and incubation time to minimize variability .
- Impurity profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed amides) that may interfere with bioactivity .
- Meta-analysis: Compare datasets across studies to isolate structure-activity relationships (SAR) specific to the azatricyclo moiety .
Basic: How should researchers design assays to validate target engagement for this compound?
Methodological Answer:
- SPR (Surface Plasmon Resonance): Measure binding kinetics between the compound and purified target proteins (e.g., kinases) .
- Cellular thermal shift assays (CETSA): Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
- Competitive binding assays: Use fluorescent probes to quantify displacement by the ethanediamide backbone .
Advanced: What methodologies address solubility challenges in in vitro/in vivo studies?
Methodological Answer:
- Co-solvent systems: Test cyclodextrins or PEG-based formulations to enhance aqueous solubility of the hydrophobic azatricyclo core .
- Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) on the oxolan-2-ylmethyl moiety for pH-dependent release .
- Nanoencapsulation: Use liposomal carriers to improve bioavailability, as validated for structurally similar tricyclic compounds .
Basic: How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV/Vis), and humidity (75% RH) to identify degradation pathways .
- pH stability profiling: Monitor hydrolysis of the amide bonds in buffers ranging from pH 2–10 using LC-MS .
- Long-term stability: Store aliquots at –80°C with desiccants and periodically reassay purity via HPLC .
Advanced: How can AI-driven tools enhance reaction pathway design for derivatives of this compound?
Methodological Answer:
- Retrosynthetic algorithms (e.g., Chematica): Propose novel routes for functionalizing the azatricyclo system while avoiding steric clashes .
- Machine learning (ML) models: Train on reaction databases to predict optimal conditions (e.g., catalysts, solvents) for introducing substituents .
- Automated high-throughput screening: Test 100s of derivative candidates in parallel using robotic platforms .
Advanced: What experimental approaches mitigate stereochemical uncertainties in synthesis?
Methodological Answer:
- Chiral chromatography: Separate enantiomers of the azatricyclo intermediate using columns like Chiralpak IG or AD-H .
- Asymmetric catalysis: Apply chiral ligands (e.g., BINAP) during key cyclization steps to control stereochemistry .
- VCD (Vibrational Circular Dichroism): Confirm absolute configuration of the final product .
Basic: How to ensure reproducibility of biological activity data across labs?
Methodological Answer:
- Detailed SOPs (Standard Operating Procedures): Document synthesis, purification, and assay protocols (e.g., molar ratios, gradient elution in HPLC) .
- Inter-lab validation: Share batches with collaborating labs to cross-verify bioactivity in blinded studies .
- Batch-to-batch analysis: Use qNMR to quantify purity and confirm structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
